molecular formula C11H13NO2 B1404258 1-Pyridin-2-yl-cyclopentanecarboxylic acid CAS No. 783297-14-3

1-Pyridin-2-yl-cyclopentanecarboxylic acid

Cat. No.: B1404258
CAS No.: 783297-14-3
M. Wt: 191.23 g/mol
InChI Key: GHYGXJZDPBHBSS-UHFFFAOYSA-N
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Description

1-Pyridin-2-yl-cyclopentanecarboxylic acid is a heterocyclic compound with the molecular formula C11H13NO2. It is characterized by a cyclopentane ring substituted with a carboxylic acid group and a pyridine ring at the 2-position.

Scientific Research Applications

1-Pyridin-2-yl-cyclopentanecarboxylic acid has several scientific research applications:

Safety and Hazards

The safety data sheet for a related compound, cyclopentanecarboxylic acid, indicates that it is a combustible liquid that can cause skin and eye irritation, and may cause respiratory irritation .

Preparation Methods

The synthesis of 1-Pyridin-2-yl-cyclopentanecarboxylic acid typically involves the following steps:

    Cyclopentane Ring Formation: The cyclopentane ring can be synthesized through cyclization reactions involving suitable precursors.

    Pyridine Ring Introduction: The pyridine ring is introduced via nucleophilic substitution reactions.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide as a reagent.

Industrial production methods may involve bulk synthesis techniques, including the use of high-pressure reactors and catalysts to optimize yield and purity .

Chemical Reactions Analysis

1-Pyridin-2-yl-cyclopentanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions .

Mechanism of Action

The mechanism of action of 1-Pyridin-2-yl-cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence various biochemical processes .

Comparison with Similar Compounds

1-Pyridin-2-yl-cyclopentanecarboxylic acid can be compared with other similar compounds, such as:

    Pyridine Derivatives: Compounds like 2-pyridinecarboxylic acid and 3-pyridinecarboxylic acid share structural similarities but differ in their chemical properties and applications.

    Cyclopentane Derivatives: Compounds like cyclopentanecarboxylic acid and cyclopentylamine have similar cyclopentane rings but differ in their functional groups and reactivity.

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-pyridin-2-ylcyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-10(14)11(6-2-3-7-11)9-5-1-4-8-12-9/h1,4-5,8H,2-3,6-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHYGXJZDPBHBSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30739694
Record name 1-(Pyridin-2-yl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30739694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

783297-14-3
Record name 1-(Pyridin-2-yl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30739694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a sealed tube 1-pyridin-2-yl-cyclopentanecarbonitrile (3) (10 g, 58.14 mmol) and HCl (12N; 70 mL) were added at room temperature and the reaction mixture was stirred at 90° C. for 16 h while silica thin layer chromatography was performed (20% ethyl acetate/Hexane; Rf=0.1). The reaction mixture was concentrated; an azeotropically distilled with toluene and the residue was triturated with ether to get 1-pyridin-2-yl-cyclopentanecarboxylic acid (431) (10.5 g, 94%) as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step One
Name
ethyl acetate Hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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